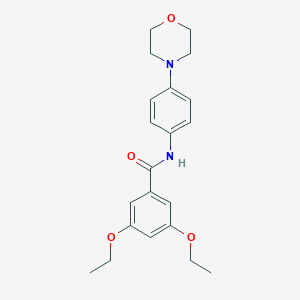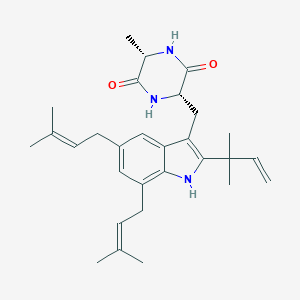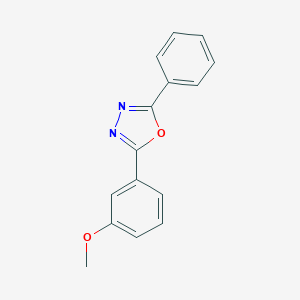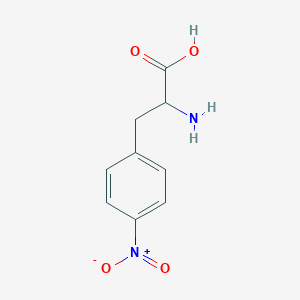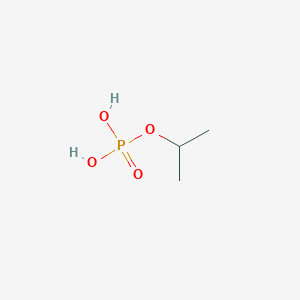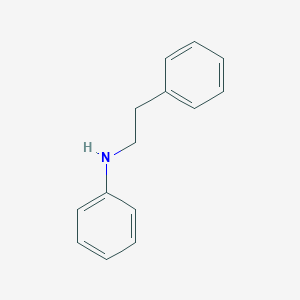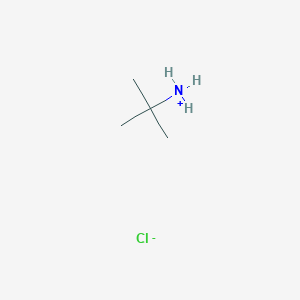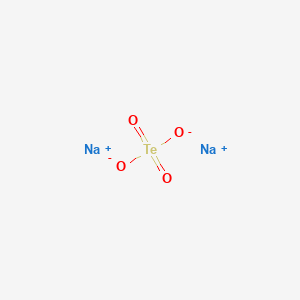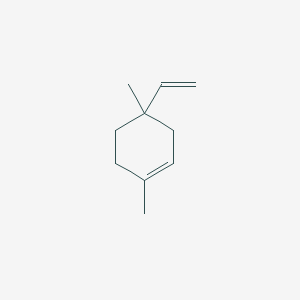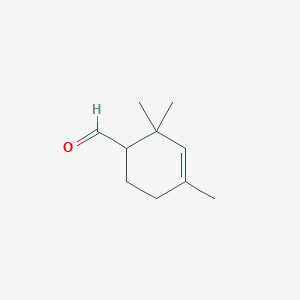
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound may also interact with cell membranes and alter their properties, leading to changes in cellular signaling and metabolism.
生化和生理效应
Studies have shown that 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been shown to modulate the immune system and enhance the activity of natural killer cells. Furthermore, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- in lab experiments is its versatility. The compound can be used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals. Furthermore, the compound is readily available and can be synthesized in high yields and purity. However, one of the limitations of using the compound is its potential toxicity. The compound may have adverse effects on living organisms, and caution should be exercised when handling it.
未来方向
There are several future directions for the research and development of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl-. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, the compound's potential as a fluorescent probe for the detection of biologically relevant molecules can be further explored. Finally, the compound's interactions with cell membranes and their effects on cellular signaling and metabolism can be studied in more detail.
Conclusion:
In conclusion, 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is a versatile molecule that has been extensively used in scientific research for various applications. The compound's synthesis method has been optimized to achieve high yields and purity. The compound has various biochemical and physiological effects and has potential as a therapeutic agent for various diseases. However, caution should be exercised when handling the compound due to its potential toxicity. Finally, there are several future directions for the research and development of the compound, including the development of new synthetic methods and the investigation of its potential as a therapeutic agent and fluorescent probe.
合成方法
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- involves the reaction of cyclohexene with acrolein in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including hydrolysis, oxidation, and reduction, to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the product.
科学研究应用
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been used as a starting material for the preparation of chiral ligands, which have been used in asymmetric catalysis. Furthermore, the compound has been used as a fluorescent probe for the detection of biologically relevant molecules.
属性
CAS 编号 |
1726-47-2 |
|---|---|
产品名称 |
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
2,2,4-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h6-7,9H,4-5H2,1-3H3 |
InChI 键 |
FDSNFOIVNIUNDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1)C=O)(C)C |
规范 SMILES |
CC1=CC(C(CC1)C=O)(C)C |
其他 CAS 编号 |
1726-47-2 |
同义词 |
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)
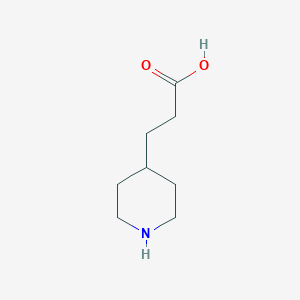
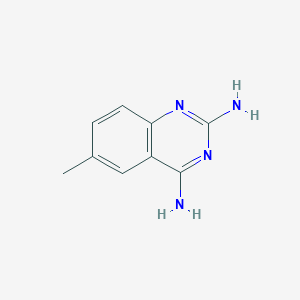
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)
